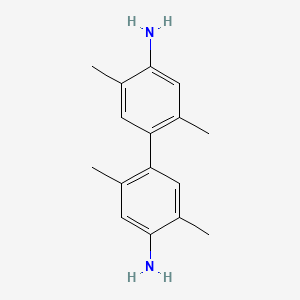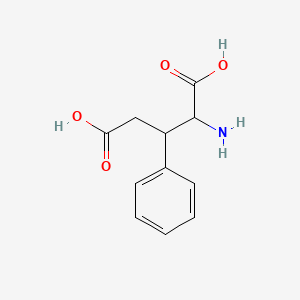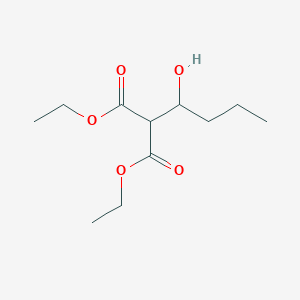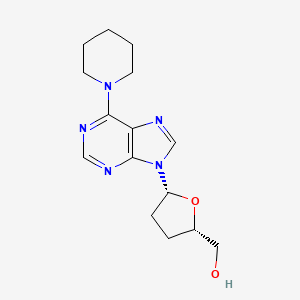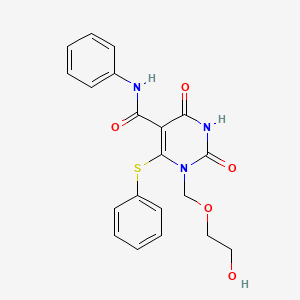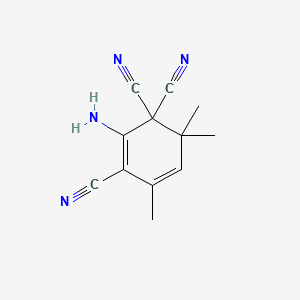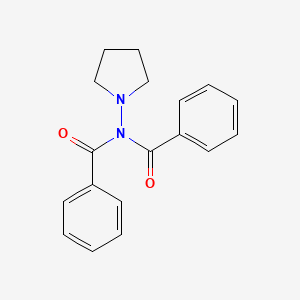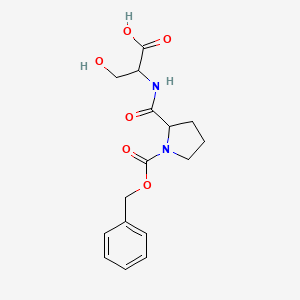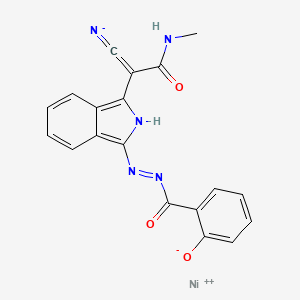
Nickel, ((2-(hydroxy-kappaO)benzoic acid-kappaO) (3-(1-cyano-2-(methylamino)-2-(oxo-kappaO)ethylidene)-2,3-dihydro-1H-isoindol-1-ylidene-kappaN)hydrazidato(2-))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[[3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-2-id-1-ylidene]amino]carbamoyl]phenolate;nickel(2+) is a complex organometallic compound It features a nickel(2+) ion coordinated to a phenolate ligand and a cyano-substituted isoindoline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-2-id-1-ylidene]amino]carbamoyl]phenolate;nickel(2+) typically involves the following steps:
Ligand Synthesis: The phenolate ligand and the cyano-substituted isoindoline derivative are synthesized separately through multi-step organic reactions.
Complex Formation: The ligands are then reacted with a nickel(2+) salt, such as nickel(II) chloride or nickel(II) acetate, under controlled conditions to form the desired complex.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Reactors: Using batch reactors for precise control over reaction conditions.
Continuous Flow Systems: Employing continuous flow systems for large-scale production, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the oxidation state of the nickel ion.
Reduction: Reduction reactions may also occur, particularly affecting the cyano and oxo groups.
Substitution: Ligand substitution reactions can take place, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce different isoindoline derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a catalyst in organic reactions, such as hydrogenation or polymerization.
Materials Science: Potential use in the development of new materials with unique electronic or magnetic properties.
Biology and Medicine
Drug Development: Investigated for potential therapeutic applications due to its unique structure and reactivity.
Biochemical Studies: Used in studies to understand metal-ligand interactions and their biological implications.
Industry
Electronics: Possible applications in the fabrication of electronic components.
Coatings: Utilized in the development of specialized coatings with enhanced properties.
作用機序
The mechanism by which 2-[[[3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-2-id-1-ylidene]amino]carbamoyl]phenolate;nickel(2+) exerts its effects involves:
Coordination Chemistry: The nickel ion coordinates with the ligands, forming a stable complex.
Molecular Targets: The compound may interact with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved: Potential involvement in redox reactions, ligand exchange processes, and catalytic cycles.
類似化合物との比較
Similar Compounds
Nickel(II) Phenolate Complexes: Similar coordination compounds with different substituents on the phenolate ligand.
Isoindoline Derivatives: Compounds featuring the isoindoline moiety with various functional groups.
Uniqueness
Structural Features: The combination of a cyano-substituted isoindoline and a phenolate ligand coordinated to nickel(2+) is unique.
特性
CAS番号 |
85958-80-1 |
|---|---|
分子式 |
C19H13N5NiO3 |
分子量 |
418.0 g/mol |
IUPAC名 |
2-[[3-[1-azanidylidene-3-(methylamino)-3-oxoprop-1-en-2-yl]-2H-isoindol-1-yl]iminocarbamoyl]phenolate;nickel(2+) |
InChI |
InChI=1S/C19H14N5O3.Ni/c1-21-18(26)14(10-20)16-11-6-2-3-7-12(11)17(22-16)23-24-19(27)13-8-4-5-9-15(13)25;/h2-9,22,25H,1H3,(H,21,26);/q-1;+2/p-1 |
InChIキー |
VXLFHIGTXKTZCV-UHFFFAOYSA-M |
正規SMILES |
CNC(=O)C(=C=[N-])C1=C2C=CC=CC2=C(N1)N=NC(=O)C3=CC=CC=C3[O-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



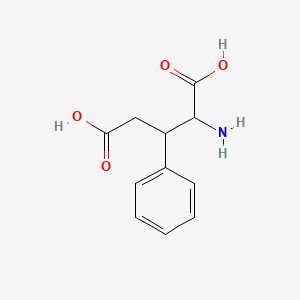
![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)


